molecular formula C9H11NO2 B1601270 1,2,5-Trimethyl-3-nitrobenzene CAS No. 609-88-1

1,2,5-Trimethyl-3-nitrobenzene

Cat. No.: B1601270
CAS No.: 609-88-1
M. Wt: 165.19 g/mol
InChI Key: QCZUVZZGFJABPY-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-3-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with three methyl groups and one nitro group. The molecular formula of this compound is C9H11NO2. It is a derivative of nitrobenzene, which is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Trimethyl-3-nitrobenzene can be synthesized through the nitration of 1,2,5-trimethylbenzene. The nitration process typically involves the reaction of 1,2,5-trimethylbenzene with a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The nitration reaction is carefully monitored to prevent over-nitration and formation of undesired by-products.

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Trimethyl-3-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin and hydrochloric acid.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as halogenation, where chlorine or bromine atoms replace hydrogen atoms in the methyl groups.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin and hydrochloric acid.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxidation: Potassium permanganate or chromic acid in an acidic medium.

Major Products Formed:

    Reduction: 1,2,5-Trimethyl-3-aminobenzene.

    Substitution: 1,2,5-Trichloromethyl-3-nitrobenzene or 1,2,5-Tribromomethyl-3-nitrobenzene.

    Oxidation: 1,2,5-Trimethyl-3-nitrobenzoic acid.

Scientific Research Applications

1,2,5-Trimethyl-3-nitrobenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,5-trimethyl-3-nitrobenzene involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The methyl groups can influence the compound’s lipophilicity and its ability to penetrate biological membranes, affecting its overall activity and efficacy.

Comparison with Similar Compounds

  • 1,2,4-Trimethyl-3-nitrobenzene
  • 1,3,5-Trimethyl-2-nitrobenzene
  • 1,2,3-Trimethyl-4-nitrobenzene

Comparison: 1,2,5-Trimethyl-3-nitrobenzene is unique due to the specific positioning of its nitro and methyl groups, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and physical properties, such as melting point, boiling point, and solubility. These differences can affect its suitability for various applications and its behavior in chemical reactions.

Properties

IUPAC Name

1,2,5-trimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZUVZZGFJABPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507584
Record name 1,2,5-Trimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609-88-1
Record name 1,2,5-Trimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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